Vytorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.

Applications De Recherche Scientifique

Cholesterol Management

Vytorin has been shown to effectively lower LDL-C levels in various populations. Clinical studies indicate that patients taking this compound experience reductions in LDL-C ranging from 47% to 59%, depending on the dosage compared to simvastatin alone, which typically results in a 38% reduction .

Cardiovascular Event Reduction

The IMPROVE-IT (IMProved Reduction of Outcomes: this compound Efficacy International Trial) study demonstrated that this compound significantly reduces both initial and recurrent cardiovascular events compared to simvastatin alone. The study involved over 18,000 patients with acute coronary syndromes and showed a 9% reduction in total cardiovascular events for those treated with this compound .

Familial Hypercholesterolemia

This compound has been particularly effective as an add-on therapy for patients with familial hypercholesterolemia (HoFH). In studies, switching from simvastatin to this compound resulted in an average LDL-C reduction of 23% to 29%, showcasing its utility in managing this genetic condition .

Heart and Renal Protection

The Study of Heart and Renal Protection (SHARP) trial evaluated this compound's effects on patients with chronic kidney disease. Results indicated that this compound not only lowered cholesterol but also had beneficial effects on renal outcomes, highlighting its potential role in managing patients with concurrent renal issues .

Safety Profile

This compound is generally well-tolerated, with adverse effects similar to those observed with statins alone. The incidence of myopathy and rhabdomyolysis was low in clinical trials, making it a safe option for long-term use in appropriate patient populations .

Comparative Effectiveness

A comparison of this compound with other lipid-lowering therapies shows its efficacy:

| Treatment | LDL-C Reduction (%) | Cardiovascular Event Reduction (%) |

|---|---|---|

| This compound | 47-59 | 9% |

| Simvastatin Alone | 38 | Reference |

| Ezetimibe Alone | Variable | Not specified |

Propriétés

Numéro CAS |

444313-53-5 |

|---|---|

Formule moléculaire |

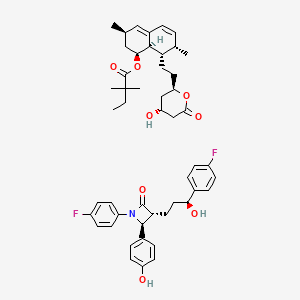

C49H59F2NO8 |

Poids moléculaire |

828 g/mol |

Nom IUPAC |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1 |

Clé InChI |

PNAMDJVUJCJOIX-IUNFJCKHSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

SMILES isomérique |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |

SMILES canonique |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Key on ui other cas no. |

444313-53-5 |

Synonymes |

Combination, Ezetimibe-Simvastatin Combination, Ezetimibe-Simvastatin Drug Drug Combination, Ezetimibe-Simvastatin Ezetimibe Simvastatin Combination Ezetimibe Simvastatin Drug Combination ezetimibe, simvastatin drug combination ezetimibe-simvastatin combination Ezetimibe-Simvastatin Drug Combination Inegy Vytorin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.